molecular formula C7H4F3NO B1306037 2,3,5-Trifluorobenzamide CAS No. 238403-46-8

2,3,5-Trifluorobenzamide

Cat. No.: B1306037
CAS No.: 238403-46-8
M. Wt: 175.11 g/mol
InChI Key: CHWOHKUVNHFOML-UHFFFAOYSA-N
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Description

2,3,5-Trifluorobenzamide is an organic compound with the molecular formula C7H4F3NO. It is a derivative of benzamide where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 3, and 5 positions. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,5-Trifluorobenzamide can be synthesized through several methods. One common approach involves the reaction of 2,3,5-trifluorobenzoic acid with ammonia or an amine under suitable conditions to form the amide bond. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. The choice of catalysts and reaction conditions can vary depending on the desired scale and efficiency of production .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trifluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,5-Trifluorobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5-trifluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,3,6-Trifluorobenzamide: Similar structure but with fluorine atoms at the 2, 3, and 6 positions.

    3,4,5-Trifluorobenzamide: Fluorine atoms at the 3, 4, and 5 positions.

    2,4,5-Trifluorobenzamide: Fluorine atoms at the 2, 4, and 5 positions

Uniqueness

2,3,5-Trifluorobenzamide is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. The 2, 3, and 5 positions provide a distinct electronic environment that can affect the compound’s interaction with molecular targets compared to its isomers .

Properties

IUPAC Name

2,3,5-trifluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWOHKUVNHFOML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380309
Record name 2,3,5-Trifluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

238403-46-8
Record name 2,3,5-Trifluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 238403-46-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological activity of 2,3,5-trifluorobenzamide and its analogs?

A1: The research article investigates the antiangiogenic activity of this compound and related polyfluorinated benzamide derivatives. [] The study demonstrates that these compounds exhibit inhibitory effects on angiogenesis, as measured by microvessel outgrowth in a rat aortic ring assay. [] This suggests potential applications in areas where inhibiting the formation of new blood vessels is desirable, such as cancer therapy.

Q2: How were the this compound derivatives synthesized?

A2: The study outlines a synthetic route starting from tetrafluorophthalic anhydride. [] Reacting this anhydride with primary amines under different conditions yields either tetrafluorophthalimides or ammonium tetrafluorophthalamates. [] Tetrafluorophthalamic acids, obtained through hydrolysis of the aforementioned intermediates, undergo decarboxylation to form tetrafluorobenzamides. [] Finally, aromatic nucleophilic substitution of tetrafluorobenzamides with primary amines leads to the formation of the target 2,3,5-trifluorobenzamides with diverse amino substituents at the 4-position. []

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